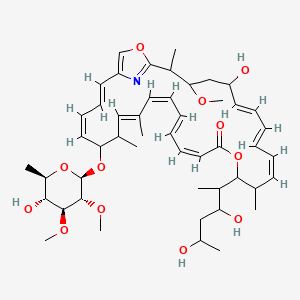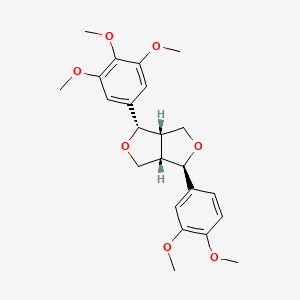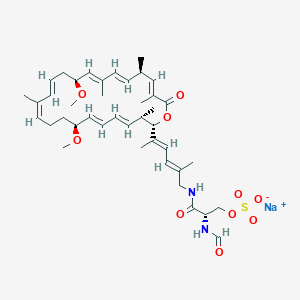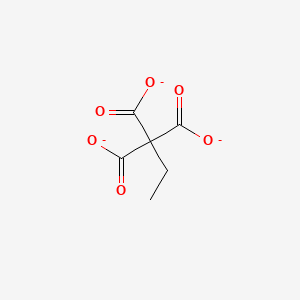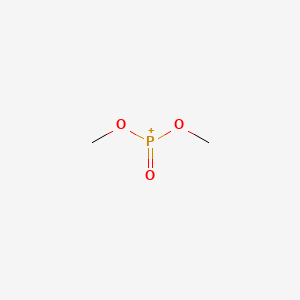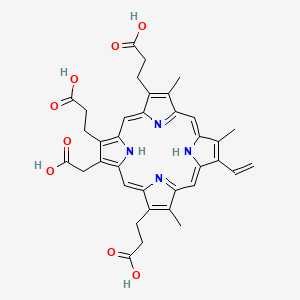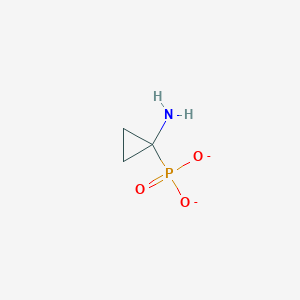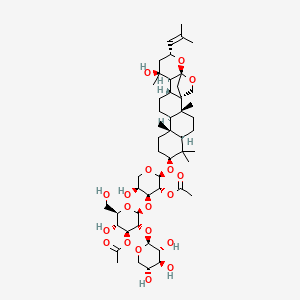
3''-O-Acetylcolubrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3''-O-Acetylcolubrin is a natural product found in Colubrina asiatica with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
3''-O-Acetylcolubrin is a jujubogenin glycoside isolated from the leaves of Colubrina asiatica, alongside other compounds such as colubrin, rutin, and kaempferol 3-O-rutinoside. The structural determination of 3''-O-Acetylcolubrin was achieved through a series of chromatographic procedures and spectroscopic methods, indicating its significance in the realm of natural product chemistry and its potential in various applications (Lee et al., 2000).
Application in Reaction Monitoring
Raman spectroscopy, a powerful tool in chemical analysis, has been utilized for in situ monitoring of microwave-promoted reactions, indicating the potential utility of compounds like 3''-O-Acetylcolubrin in enhancing and understanding chemical reactions. This method allows real-time observation of reactions, demonstrating the compound's relevance in reaction optimization and monitoring in synthetic chemistry (Leadbeater & Schmink, 2007).
Synthetic Utility in Biological Active Compounds
Chalcone synthesis and its conversion to bioactive compounds, such as bipyrazoles, demonstrate the role of similar structures to 3''-O-Acetylcolubrin in drug design and development. These compounds exhibit notable antibacterial activity, suggesting the potential of 3''-O-Acetylcolubrin and its derivatives in the development of new therapeutic agents (Siddiqui et al., 2008).
Enhancement of Reaction Efficiency
Studies have shown that the use of microwave irradiation in chemical reactions involving coumarin derivatives results in higher yields and reduced reaction times. This insight into reaction dynamics could be crucial for the development of more efficient synthesis methods for compounds including 3''-O-Acetylcolubrin (Ajani et al., 2016).
Eigenschaften
Produktname |
3''-O-Acetylcolubrin |
|---|---|
Molekularformel |
C50H78O19 |
Molekulargewicht |
983.1 g/mol |
IUPAC-Name |
[(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-3-acetyloxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C50H78O19/c1-23(2)16-26-17-48(9,59)41-27-10-11-32-46(7)14-13-33(45(5,6)31(46)12-15-47(32,8)49(27)21-50(41,69-26)62-22-49)66-43-39(64-25(4)53)37(29(55)20-61-43)67-44-40(68-42-36(58)34(56)28(54)19-60-42)38(63-24(3)52)35(57)30(18-51)65-44/h16,26-44,51,54-59H,10-15,17-22H2,1-9H3/t26-,27+,28+,29-,30+,31-,32+,33-,34-,35+,36+,37-,38-,39+,40+,41-,42-,43-,44-,46-,47+,48-,49-,50-/m0/s1 |
InChI-Schlüssel |
VDDYTHKMSAIZGZ-VWKGKGBISA-N |
Isomerische SMILES |
CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@]36C[C@@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C)(C)O)C |
Kanonische SMILES |
CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)OC(=O)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C)(C)O)C |
Synonyme |
3''-O-acetyl-colubrin 3''-O-acetylcolubrin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[3,3-Diethyl-1-[1-(4-methylphenyl)butylcarbamoyl]-4-oxoazetidin-2-yl]oxyphenyl]acetic acid](/img/structure/B1257633.png)
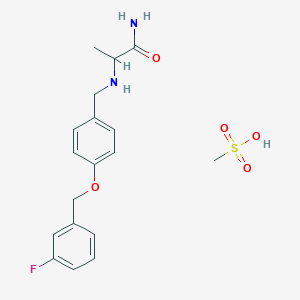

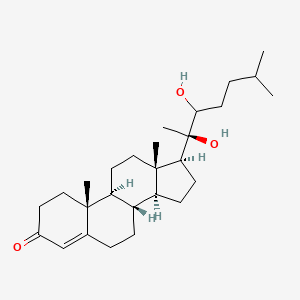
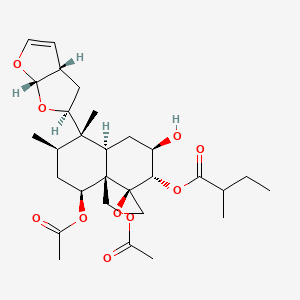
![Benzo[7,8]fluoreno[2,1-b]quinolizin-5(1H)-one, docosahydro-3,6,6b,8,9-pentahydroxy-9,12,16b-trimethyl-, (3S,4aS,6S,6aS,6bS,8S,8aR,9S,9aS,12S,15aS,15bS,16aS,16bR)-](/img/structure/B1257640.png)
